REACTION_CXSMILES
|
C[C@@]1(O)[C@H](NC)[C@@H](O)[C@@H](O[C@@H]2[C@@H](O)[C@H](O[C@H]3O[C@H](CN)[C@@H](O)[C@H](O)[C@H]3O)[C@@H](N)C[C@H]2N)OC1.CC(N)C1OC(OC2C(O)C(OC3OCC(O)(C)C(NC)C3O)C(N)CC2N)C(O)C(O)C1O.C[C@@:69]1([OH:100])[C@H:74]([NH:75][CH3:76])[C@@H:73]([OH:77])[C@@H:72]([O:78][C@@H:79]2[C@@H:84]([OH:85])[C@H:83]([O:86][C@H:87]3[O:92][C@H:91]([CH2:93][OH:94])[C@@H:90]([OH:95])[C@H:89]([OH:96])[C@H:88]3[NH2:97])[C@@H:82]([NH2:98])[CH2:81][C@H:80]2[NH2:99])[O:71][CH2:70]1.CN[C@@H]1C(O)[C@@H](OC2[C@@H](O)[C@H](O[C@H]3OC(CO)[C@@H](O)[C@H](O)C3NO)C(N)C[C@H]2N)OC[C@H]1O>>[CH3:76][NH:75][CH:74]1[CH:73]([OH:77])[CH:72]([O:78][CH:79]2[CH:84]([OH:85])[CH:83]([O:86][CH:87]3[O:92][CH:91]([CH2:93][OH:94])[CH:90]([OH:95])[CH:89]([OH:96])[CH:88]3[NH2:97])[CH:82]([NH2:98])[CH2:81][CH:80]2[NH2:99])[O:71][CH2:70][CH:69]1[OH:100]
|
Name
|
sulfate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
gentamicin B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O
|
Name
|
sulfate salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
gentamicin A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CO[C@@H](C1O)OC2[C@@H](CC([C@H]([C@@H]2O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)O)NO)N)N)O
|
Name
|
B1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In order to prepare
|
Type
|
ADDITION
|
Details
|
is treated
|
Name
|
|
Type
|
|
Smiles
|
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |